2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride
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Overview
Description
“2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride” is a derivative of phenylalanine . It is a solid substance and its CAS Number is 1810069-93-2 .
Synthesis Analysis
The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and the corresponding phosphonic and sulfonic acids, lower homologues of baclofen, phaclofen and saclofen respectively, has been described .Molecular Structure Analysis
The molecular formula of “2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride” is C9H10ClNO2 . The InChI code is 1S/C9H10ClNO2.ClH/c1-9(11,8(12)13)6-3-2-4-7(10)5-6;/h2-5H,11H2,1H3,(H,12,13);1H .Physical And Chemical Properties Analysis
The molecular weight of “2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride” is 199.63 g/mol . It has a boiling point of 339.5°C at 760 mmHg . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Medicine: Ergogenic Supplement
2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride is a derivative of phenylalanine and has been studied for its potential as an ergogenic supplement. It may influence the secretion of anabolic hormones, provide fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemistry: Amino Acid Metabolism
In biochemistry, this compound is involved in the study of amino acid metabolism. It serves as a phenylalanine derivative, which is essential for understanding the synthesis and breakdown of amino acids within the body .
Pharmacology: Drug Development
The compound’s role in pharmacology is significant for drug development, especially concerning its interaction with biological systems. It’s used to study the effects of amino acid derivatives on physical, mental, and physiological activities, which can inform the creation of new pharmaceuticals .
Neuroscience: Neurotransmitter Research
Neuroscience research utilizes 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride to explore its effects on neurotransmitter systems. As a phenylalanine derivative, it may impact the synthesis of neurotransmitters like dopamine and norepinephrine, which are crucial for brain function .
Chemistry: Synthesis and Reactivity
In chemistry, this compound is used to study the synthesis and reactivity of complex organic molecules. Its structure allows researchers to explore different chemical reactions, including those that lead to the creation of new compounds with potential applications in various industries .
Materials Science: Polymer Research
Materials science research can involve this compound in the development of new polymers. Its properties may be harnessed to create materials with specific characteristics, such as enhanced durability or conductivity .
Mechanism of Action
Target of Action
2-Amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and is important in the structure and function of many proteins and enzymes .
Mode of Action
As a phenylalanine derivative, it may interact with the body’s metabolic processes involving phenylalanine .
Biochemical Pathways
Phenylalanine, the parent compound of 2-Amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride, is involved in several biochemical pathways. It is a precursor for tyrosine, the monoamine signaling molecules dopamine, norepinephrine, and epinephrine, and the skin pigment melanin . Therefore, it’s plausible that 2-Amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride may influence these pathways.
Result of Action
They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Safety and Hazards
properties
IUPAC Name |
2-amino-3-(3-chlorophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKORXUFSMVSBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462329 |
Source
|
Record name | 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride | |
CAS RN |
120108-62-5 |
Source
|
Record name | 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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